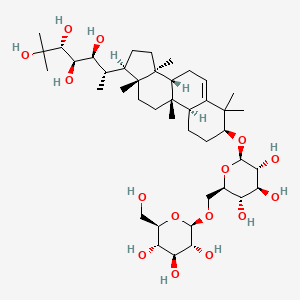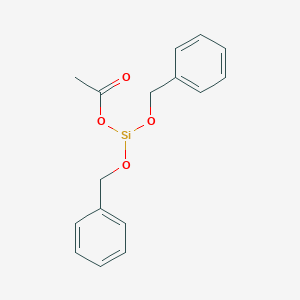
1,2-Dihydro Betamethasone 17-Valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro Betamethasone 17-Valerate is a synthetic corticosteroid commonly used in the treatment of various skin conditions such as eczema, psoriasis, and dermatitis . It is a potent topical medication that works by reducing inflammation, swelling, and redness of the skin .
Molecular Structure Analysis
The chemical structure of 1,2-Dihydro Betamethasone 17-Valerate consists of a corticosteroid hormone and a valerate ester . The valerate ester enhances the absorption of the medication into the skin, allowing it to reach the affected area more quickly and effectively .Chemical Reactions Analysis
A stability-indicating RP-HPLC method has been developed for the simultaneous quantitation of impurities of betamethasone-17-valerate and fusidic acid in a topical cream preparation . The method was validated according to current ICH guidelines and was demonstrated to be selective, linear, precise, accurate, robust, and sufficiently sensitive within the validated range .Physical And Chemical Properties Analysis
Betamethasone 17-Valerate has a molecular formula of C27H37FO6 and an average mass of 476.578 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 598.9±50.0 °C at 760 mmHg, and a flash point of 316.0±30.1 °C .Wissenschaftliche Forschungsanwendungen
Treatment of Inflammatory Skin Conditions
Betamethasone-17-valerate is used in a topical pharmaceutical cream for the treatment of inflammatory skin conditions and associated secondary infections . The cream contains active pharmaceutical ingredients (APIs) including betamethasone-17-valerate and fusidic acid .
Stability-Indicating Analysis
A novel stability-indicating RP-HPLC method has been developed for the simultaneous quantitation of impurities of both APIs present in this cream . This method is used during formulation development and stability studies .
Anti-Inflammatory Efficacy Enhancement
Betamethasone valerate-loaded niosomes have been formulated to improve the drug’s anti-inflammatory efficacy and reduce its systemic side effects . This is achieved by providing prolonged and localized drug delivery into the skin .
Niosomal Encapsulation
Niosomes are prepared by thin-film hydration using different molar ratios of surfactant, cholesterol, and charge inducers . These niosomes are used to encapsulate betamethasone valerate, enhancing its delivery and efficacy .
In-Vitro Release Kinetics
The release kinetics of betamethasone valerate from niosomes have been studied in vitro . The niosomes showed a biphasic release pattern which was more sustained than the free drug suspension .
Rheological Behavior Study
The rheological behavior of niosomal gels containing betamethasone valerate has been studied . These gels exhibited good spreadability, suitable pH values, and favorable rheological behavior .
Safety and Hazards
Betamethasone 17-Valerate may cause damage to the endocrine system through prolonged or repeated exposure . It may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects . It causes skin irritation and may cause an allergic reaction . It may be harmful if swallowed . Repeated exposure may cause skin dryness or cracking .
Wirkmechanismus
Target of Action
1,2-Dihydro Betamethasone 17-Valerate, a synthetic adrenocorticosteroid, primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of inflammation, immune responses, and various cellular functions .
Mode of Action
Upon binding to its target, 1,2-Dihydro Betamethasone 17-Valerate exerts its effects by controlling the rate of protein synthesis, depressing the migration of polymorphonuclear leukocytes and fibroblasts, and reversing capillary permeability and lysosomal stabilization at the cellular level . This interaction results in the prevention or control of inflammation .
Biochemical Pathways
The compound suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor and reduced production of interleukins, TNF-α, GM-CSF . These actions affect various biochemical pathways, leading to decreased inflammation and immune response .
Pharmacokinetics
The extent of percutaneous absorption of 1,2-Dihydro Betamethasone 17-Valerate is determined by many factors including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . The compound is metabolized in the liver and excreted in the urine . The time to peak serum concentration after intravenous administration is between 10 to 36 minutes, and the elimination half-life is approximately 6.5 hours .
Result of Action
The molecular and cellular effects of 1,2-Dihydro Betamethasone 17-Valerate’s action include the relief of pruritic and inflammatory symptoms of corticosteroid-responsive dermatoses . It also has immunosuppressive properties, making it useful in managing several disease states including autoimmune disorders .
Action Environment
The action, efficacy, and stability of 1,2-Dihydro Betamethasone 17-Valerate can be influenced by various environmental factors. For instance, the use of occlusive dressings with topical steroids significantly increases the absorption, thereby increasing the risk for adverse effects . Furthermore, the integrity of the skin (intact vs abraded) can also affect the extent of percutaneous absorption .
Eigenschaften
IUPAC Name |
[(8S,10S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h13,16,19-21,29,31H,5-12,14-15H2,1-4H3/t16?,19-,20-,21?,24-,25-,26?,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEYXUARKUPLOZ-GEOKMHBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(C(C[C@@H]2[C@@]1(CC(C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro Betamethasone 17-Valerate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146082.png)


![(6,6-Dimethyl-5,6-Dihydroimidazo[2,1-B][1,3]thiazol-3-Yl)methyl N,N'-Dicyclohexylimidothiocarbamate](/img/structure/B1146086.png)
![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)